Entacapone
Overview
Description
Entacapone is a medication primarily used in the treatment of Parkinson’s disease. It is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines, including dopamine. By inhibiting COMT, this compound increases the bioavailability of levodopa, a precursor to dopamine, thereby enhancing its therapeutic effects in the brain .
Mechanism of Action
Target of Action
Entacapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
This compound is a selective and reversible inhibitor of COMT . It works by inhibiting COMT in peripheral tissues, which alters the plasma pharmacokinetics of levodopa . When this compound is administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached .
Biochemical Pathways
The inhibition of COMT by this compound prevents the premature metabolization of levodopa, resulting in an overall increase of levodopa remaining in the brain and body . This leads to more efficient delivery of levodopa to the brain, potentially reducing the required therapeutic doses of levodopa and extending the dose interval .
Pharmacokinetics
This compound is rapidly absorbed, with peak plasma concentrations generally reached within 1 hour . It has a bioavailability of approximately 35% . It is highly bound to plasma proteins (98%), mainly to albumin . This compound is almost entirely glucuronidated in the liver . About 10% of the this compound dose is excreted in urine as the parent compound and conjugated glucuronide, indicating that biliary excretion is the major route of excretion for this drug .
Result of Action
The inhibition of COMT by this compound leads to increased and more sustained plasma levodopa concentrations . This results in improved clinical condition in patients with Parkinson’s disease experiencing end-of-dose “wearing-off”, often with a reduced daily levodopa dose .
Action Environment
For instance, iron preparations may decrease the serum concentration of this compound . Additionally, the gut microbiome can influence an individual’s response to a drug by enzymatically transforming the drug’s structure and altering its bioavailability, bioactivity, or toxicity . .
Biochemical Analysis
Biochemical Properties
Entacapone functions as a catechol-O-methyltransferase inhibitor, thereby decreasing the peripheral metabolic loss of levodopa to 3-methoxy-4-hydroxy-L-phenylalanine, which does not easily cross the blood-brain barrier . By inhibiting catechol-O-methyltransferase, this compound increases the bioavailability of levodopa, allowing more of it to reach the brain. This interaction is crucial for patients with Parkinson’s disease, as it helps to maintain consistent levels of levodopa in the central nervous system.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the liver, this compound administration has been shown to influence glucose metabolism by acting on the fat mass and obesity-associated gene and forkhead box protein O1 regulatory axis . In adipose tissues, this compound affects thermogenesis by modulating the expression of uncoupling protein 1 . These cellular effects highlight the compound’s role in regulating metabolic processes and energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to catechol-O-methyltransferase and inhibiting its activity . This inhibition prevents the methylation of levodopa, thereby increasing its availability in the brain. Additionally, this compound has been identified as a chemical inhibitor of the fat mass and obesity-associated gene, which plays a role in metabolic regulation through the forkhead box protein O1 . This dual mechanism of action underscores the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed after oral administration, with peak plasma concentrations generally reached within one hour . No accumulation of plasma this compound was detected after eight daily doses . Long-term studies have shown that this compound administration can lead to sustained reductions in body weight and fasting blood glucose concentrations in diet-induced obese mice . These findings suggest that this compound has stable and lasting effects on metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diet-induced obese mice, this compound administration at varying doses resulted in dose-dependent reductions in body weight and fasting blood glucose concentrations . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of catechol-O-methyltransferase . This inhibition leads to increased levels of levodopa in the brain, which is crucial for the treatment of Parkinson’s disease. Additionally, this compound’s interaction with the fat mass and obesity-associated gene and forkhead box protein O1 regulatory axis influences metabolic flux and metabolite levels in the liver and adipose tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is rapidly absorbed and distributed throughout the body . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. This distribution is essential for its therapeutic effects, as it ensures that sufficient levels of the compound reach the brain and other target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on catechol-O-methyltransferase . This localization is crucial for its function, as it allows the compound to effectively inhibit the methylation of levodopa and enhance its bioavailability in the brain.
Preparation Methods
Entacapone can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylaminocyanoacetamide in the presence of a mild acid catalyst and a solvent. This reaction produces a 3-O-alkylated this compound, which is then treated with an acid catalyst in the presence of an organic base to yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
Entacapone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Entacapone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of COMT inhibitors and their interactions with various substrates.
Biology: Research on this compound has provided insights into the role of COMT in the metabolism of catecholamines and its impact on neurological functions.
Medicine: this compound is extensively studied for its therapeutic effects in Parkinson’s disease, particularly in combination with levodopa and carbidopa.
Comparison with Similar Compounds
Entacapone is often compared with other COMT inhibitors, such as tolcapone and opicapone:
Tolcapone: Like this compound, tolcapone inhibits COMT but has a longer half-life and can cross the blood-brain barrier.
Opicapone: Opicapone is a newer COMT inhibitor that provides a more continuous inhibition of COMT activity and requires only once-daily dosing.
This compound’s uniqueness lies in its selective and reversible inhibition of COMT, its ability to enhance the effects of levodopa without crossing the blood-brain barrier, and its relatively favorable safety profile compared to tolcapone .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046439 | |
Record name | Entacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Entacapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of entacapone is believed to be through its ability to inhibit COMT in peripheral tissues, altering the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain, leading to a greater reduction in the manifestations of parkinsonian syndrome., Comtan (entacapone) is a reversible, selective and mainly peripherally acting inhibitor of catechol-O-methyltransferase (COMT). Comtan has no antiparkinsonian effect of its own and is designed for concomitant administration with levodopa preparations. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a cathecol structure. Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine) and their hydroxylated metabolites. In the presence of a dopa decarboxylase (DDC) inhibitor, COMT becomes the major enzyme which is responsible for the metabolism of levodopa to 3-methoxy-4-hydroxy-l-phenylalanine (3-OMD). The mechanism of action of entacapone is believed to be related to its ability to inhibit COMT and thereby alter the plasma pharmacokinetics of levodopa. When administered with levodopa and a DDC inhibitor (carbidopa or benserazide), entacapone decreases the degradation of levodopa in the peripheral tissues further by inhibiting the metabolism of levodopa to 3-OMD through the COMT pathway. This leads to more sustained plasma concentrations of levodopa. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain leading to greater effects on the signs and symptoms of Parkinson's Disease. The higher levodopa levels also lead to increased levodopa adverse effects, sometimes requiring a decrease in the dose of levodopa. | |
Record name | Entacapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetic acid + hydrochloric acid | |
CAS No. |
130929-57-6 | |
Record name | Entacapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Entacapone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entacapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTACAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entacapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-163 °C | |
Record name | ENTACAPONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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